REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:5][C:6]([O:8][CH3:9])=[O:7])[CH2:4][O:3]1.[C-:10]#[N:11].[Na+]>>[CH3:1][C@:2]1([CH2:5][C:6]([O:8][CH3:9])=[O:7])[CH2:4][O:3]1.[C:10]([CH2:4][C@@:2]([OH:3])([CH3:1])[CH2:5][C:6]([O:8][CH3:9])=[O:7])#[N:11] |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CC1(OC1)CC(=O)OC
|
Name
|
Tris SO4
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
halohydrin
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Control Type
|
AMBIENT
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature (22° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted 3×25 mL ethylacetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on a silica gel 60 H column
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C[C@]1(OC1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg | |
YIELD: PERCENTYIELD | 37% |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C[C@](CC(=O)OC)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |